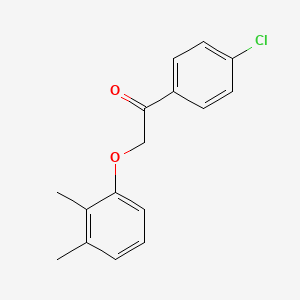

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Description

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is an organic compound that features a chlorophenyl group and a dimethylphenoxy group attached to an ethanone backbone

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-11-4-3-5-16(12(11)2)19-10-15(18)13-6-8-14(17)9-7-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVRYRKRFGATSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone typically involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethylphenol in the presence of a base, followed by oxidation to form the ethanone structure. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Ethanol or methanol

Oxidizing Agent: Potassium permanganate or chromium trioxide

Industrial Production Methods: In an industrial setting, the production of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

- 1-(4-Chlorophenyl)-2-(2,4-dimethylphenoxy)-1-ethanone

- 1-(4-Chlorophenyl)-2-(2,5-dimethylphenoxy)-1-ethanone

- 1-(4-Chlorophenyl)-2-(2,6-dimethylphenoxy)-1-ethanone

Uniqueness: 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and varied applications in research and industry.

Biological Activity

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone (CAS No. 338400-71-8) is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and a dimethylphenoxy group, which may influence its interactions with biological targets. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₅ClO₂

- Molecular Weight : 274.74 g/mol

- Melting Point : Data not available

- Boiling Point : Data not available

The structure of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is characterized by a phenoxy linkage, which is known to affect the compound's pharmacological properties.

The mechanism of action for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may function as an inhibitor or an agonist, influencing various biological pathways including signal transduction and gene expression regulation .

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone exhibit antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Enzyme Inhibition

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone may act as an enzyme inhibitor. Docking studies have indicated potential interactions with enzymes involved in metabolic pathways, suggesting its utility in drug design targeting specific enzymes .

Research Findings and Case Studies

Comparison with Related Compounds

The biological activity of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone can be compared with similar compounds to understand its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-2-(2,4-dimethylphenoxy)-1-ethanone | Similar structure with different substitution | Moderate antimicrobial activity |

| 1-(4-Chlorophenyl)-2-(2,5-dimethylphenoxy)-1-ethanone | Similar structure with different substitution | Weak anti-inflammatory effects |

Q & A

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. Key steps include:

- Starting Materials : 4-Chlorophenyl acetyl chloride and 2,3-dimethylphenol.

- Reaction Conditions :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Yield optimization requires strict moisture exclusion and stoichiometric control of the phenol derivative .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy :

- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the dihedral angle between the chlorophenyl and dimethylphenoxy groups. SHELXL refinement is recommended for handling disorder in methyl groups .

Advanced Research Questions

Q. How does the presence of the 2,3-dimethylphenoxy group influence the reactivity of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone in nucleophilic substitution reactions?

Methodological Answer: The steric bulk of the 2,3-dimethylphenoxy group hinders nucleophilic attack at the carbonyl carbon. Researchers should:

- Evaluate Steric Effects : Compare reaction rates with analogous compounds lacking methyl groups (e.g., 4-chlorophenoxy derivatives) using kinetic studies .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may not overcome steric barriers.

- Alternative Pathways : Explore reductive amination or Grignard reactions targeting the ketone, as direct substitution may require elevated temperatures or catalysts like Pd(0) .

Q. What challenges arise in crystallographic analysis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, and how can SHELX software be applied to resolve them?

Methodological Answer: Challenges include:

- Disorder in Methyl Groups : The 2,3-dimethyl substituents often exhibit rotational disorder. SHELXL’s PART and SIMU instructions can model this .

- Twinned Crystals : Use PLATON’s TWINABS for data integration and SHELXL’s TWIN command for refinement .

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves precision for weak reflections.

Q. How can researchers address discrepancies in biological activity data for derivatives of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone?

Methodological Answer: Discrepancies often stem from:

- Purity Variability : Validate compound purity via HPLC (>98%) and elemental analysis .

- Biological Assay Conditions : Standardize protocols (e.g., cell line passage number, incubation time) across labs.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F or varying methyl positions) to isolate contributing factors .

Q. What computational methods are suitable for predicting the electronic properties of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to model HOMO-LUMO gaps and electrostatic potential surfaces .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior.

- Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes), guiding medicinal chemistry optimization .

Q. How can researchers resolve contradictions in reported reaction mechanisms involving the chlorophenyl moiety?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways (e.g., hydrolysis vs. elimination) .

- Kinetic Isotope Effects (KIE) : Compare rates of Cl-substituted vs. non-Cl analogs to identify rate-determining steps.

- In Situ Monitoring : Employ Raman or IR spectroscopy to detect intermediates during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.